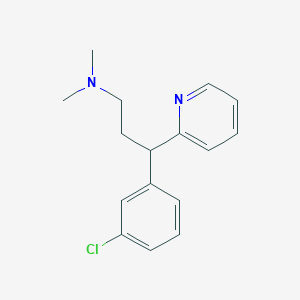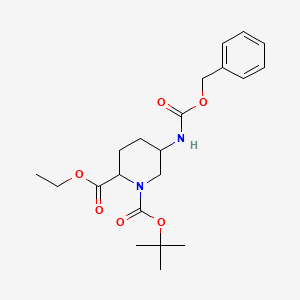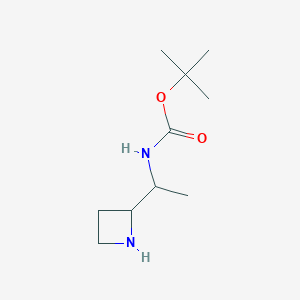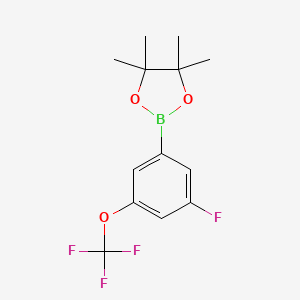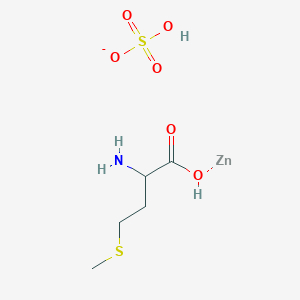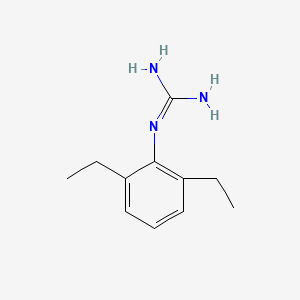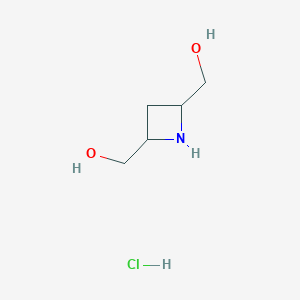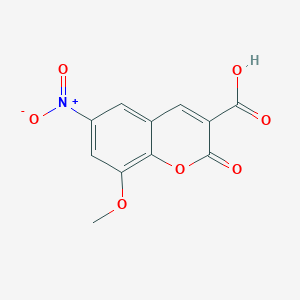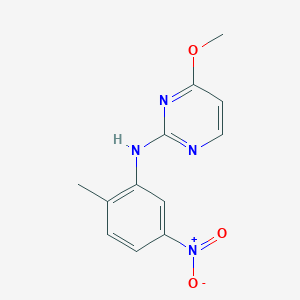
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C12H12N4O3 and a molecular weight of 260.25 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with a methoxy group and a nitrophenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves several steps. One common method includes the reaction of 2-methyl-5-nitroaniline with 4-methoxypyrimidine-2-amine under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) at elevated temperatures (around 80°C) for several hours . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as hydrogen gas (H2) with a catalyst, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound’s nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in biological systems . The pyrimidine ring structure allows it to bind to nucleic acids and proteins, affecting their function and activity .
Comparison with Similar Compounds
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine can be compared with similar compounds such as:
N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine: This compound has a similar structure but includes a pyridine ring instead of a methoxy group.
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: This compound includes a fluorine atom and an indole ring, providing different chemical properties and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
4-methoxy-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12N4O3/c1-8-3-4-9(16(17)18)7-10(8)14-12-13-6-5-11(15-12)19-2/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
FHSDXWLIVMCKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



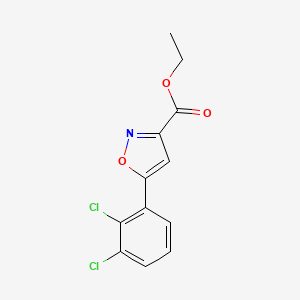
![Methyl 6-Chloro-8-fluoroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B13691736.png)

